molecular formula C23H30N2O4 B3804000 N-(2,3-dihydroxypropyl)-4-[1-(2-phenylethyl)piperidin-4-yl]oxybenzamide

N-(2,3-dihydroxypropyl)-4-[1-(2-phenylethyl)piperidin-4-yl]oxybenzamide

Cat. No.: B3804000
M. Wt: 398.5 g/mol
InChI Key: FIJVHRZEXPFTEN-UHFFFAOYSA-N
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Description

N-(2,3-dihydroxypropyl)-4-[1-(2-phenylethyl)piperidin-4-yl]oxybenzamide is a complex organic compound that features a piperidine ring, a phenylethyl group, and a benzamide moiety

Properties

IUPAC Name

N-(2,3-dihydroxypropyl)-4-[1-(2-phenylethyl)piperidin-4-yl]oxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4/c26-17-20(27)16-24-23(28)19-6-8-21(9-7-19)29-22-11-14-25(15-12-22)13-10-18-4-2-1-3-5-18/h1-9,20,22,26-27H,10-17H2,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJVHRZEXPFTEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=C(C=C2)C(=O)NCC(CO)O)CCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydroxypropyl)-4-[1-(2-phenylethyl)piperidin-4-yl]oxybenzamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Phenylethyl Group: The phenylethyl group can be introduced via a substitution reaction, often using a halogenated phenylethyl compound.

    Formation of the Benzamide Moiety: The benzamide group is typically formed through an amide coupling reaction between a benzoyl chloride and an amine.

    Introduction of the Dihydroxypropyl Group: The dihydroxypropyl group can be introduced through an alkylation reaction using a dihydroxypropyl halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydroxypropyl)-4-[1-(2-phenylethyl)piperidin-4-yl]oxybenzamide can undergo various chemical reactions, including:

    Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The benzamide moiety can be reduced to form amines.

    Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogenated compounds and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxypropyl group could yield propionaldehyde or propionic acid derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a potential ligand for studying receptor interactions.

    Medicine: As a candidate for drug development, particularly in targeting specific receptors or pathways.

    Industry: As an intermediate in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action for N-(2,3-dihydroxypropyl)-4-[1-(2-phenylethyl)piperidin-4-yl]oxybenzamide would depend on its specific application. In a biological context, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydroxypropyl)-4-[1-(2-phenylethyl)piperidin-4-yl]oxybenzamide: can be compared to other benzamide derivatives, piperidine-containing compounds, and phenylethyl-substituted molecules.

    Unique Features: The combination of the dihydroxypropyl group, phenylethyl group, and piperidine ring in a single molecule might confer unique properties, such as specific binding affinities or reactivity profiles.

Highlighting Uniqueness

    Binding Affinities: The specific arrangement of functional groups might result in unique binding affinities to biological targets.

    Reactivity Profiles: The presence of multiple functional groups allows for diverse chemical reactivity, making it a versatile compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydroxypropyl)-4-[1-(2-phenylethyl)piperidin-4-yl]oxybenzamide
Reactant of Route 2
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N-(2,3-dihydroxypropyl)-4-[1-(2-phenylethyl)piperidin-4-yl]oxybenzamide

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